

Technical Guide: (2-Bromo-6-nitrophenyl)methanol (CAS Number: 861106-91-4)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Bromo-6-nitrophenyl)methanol

Cat. No.: B151082

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information on **(2-Bromo-6-nitrophenyl)methanol**. Detailed experimental protocols for its synthesis and specific biological activity data are not readily available in the surveyed scientific literature, indicating it may be a novel or less-studied compound. The information presented herein is intended for research and informational purposes only.

Core Properties

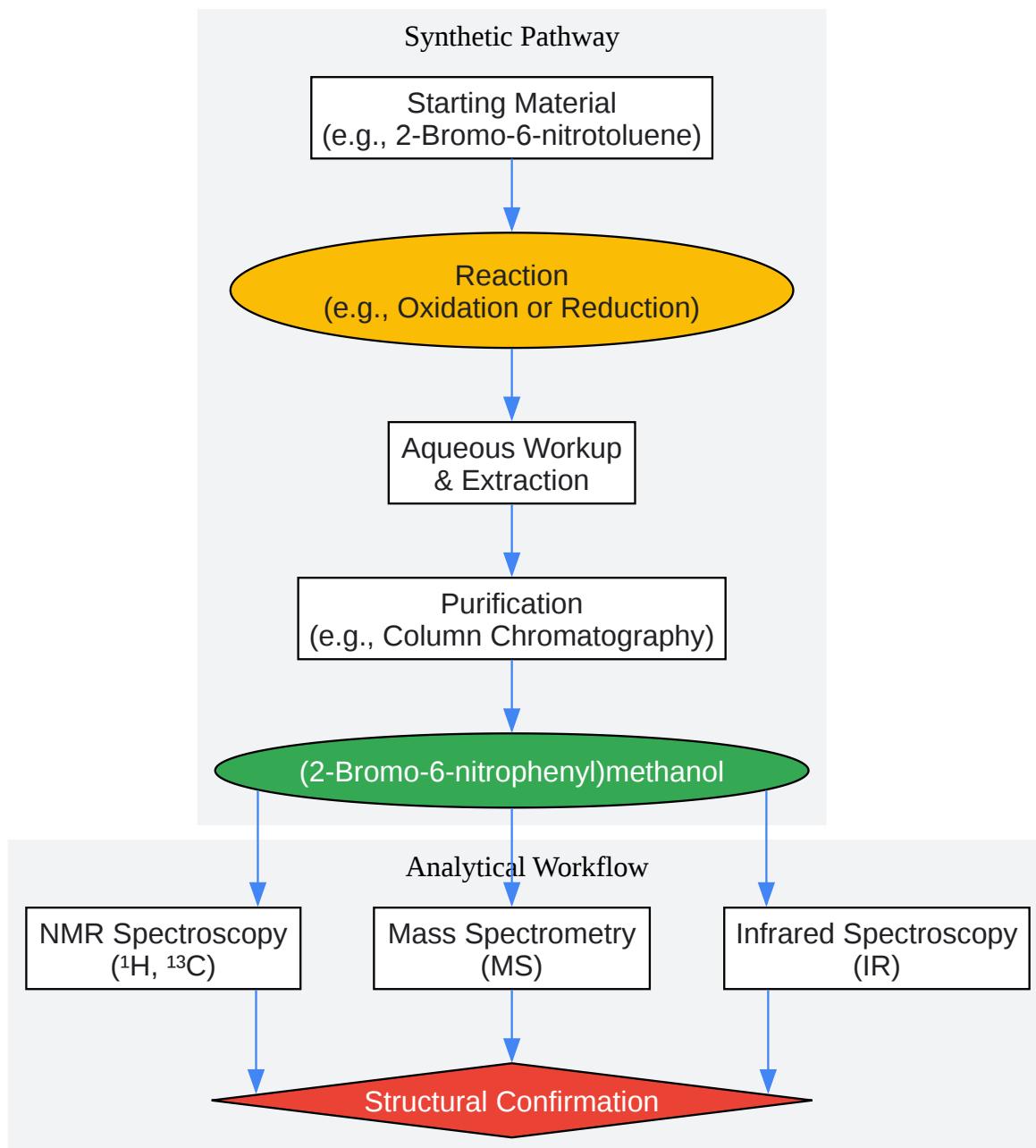
(2-Bromo-6-nitrophenyl)methanol is an organic compound featuring a phenyl ring substituted with a bromine atom, a nitro group, and a hydroxymethyl group.^[1] The presence of the electron-withdrawing nitro group and the halogen atom influences the chemical reactivity and potential biological activity of the molecule.^[1]

Physicochemical and Spectroscopic Data

Limited experimental data for **(2-Bromo-6-nitrophenyl)methanol** is available. The data presented below is compiled from chemical supplier databases and may be predicted rather than experimentally determined.

Property	Value	Source
Molecular Formula	C ₇ H ₆ BrNO ₃	[1]
Molecular Weight	232.03 g/mol	[1]
IUPAC Name	(2-bromo-6-nitrophenyl)methanol	[2]
CAS Number	861106-91-4	[1]
Physical Form	Solid, brown to dark brown	[1]
Boiling Point	332.6°C at 760 mmHg	[3]
Flash Point	155°C	[3]
Purity	Typically ≥97%	[1] [3]
Storage Temperature	Room temperature	[3]
InChI Key	QLLXWADSIGOEQZ-UHFFFAOYSA-N	[3]
SMILES	OCc1c(Br)cccc1--INVALID-LINK--[O-]	[1]

Safety and Handling


(2-Bromo-6-nitrophenyl)methanol is classified as harmful.[\[3\]](#) Standard laboratory safety protocols should be strictly followed when handling this compound.

Hazard Statement	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501.[3]

Synthesis and Characterization Workflow

While a specific, detailed experimental protocol for the synthesis of **(2-bromo-6-nitrophenyl)methanol** is not available in the reviewed literature, a general synthetic and analytical workflow can be proposed based on standard organic chemistry principles.

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis and structural confirmation of **(2-Bromo-6-nitrophenyl)methanol**.

Potential Biological Activity

Specific biological studies on **(2-Bromo-6-nitrophenyl)methanol** are not extensively documented. However, the presence of the nitroaromatic moiety suggests potential for various biological activities, as this chemical class is known for a broad spectrum of effects.

Nitro-containing compounds have been investigated for their potential as:

- Antimicrobial Agents: The nitro group can be reduced within microbial cells to form reactive nitrogen species that can damage DNA and other macromolecules, leading to cell death.[\[4\]](#)
- Anticancer Agents: Some nitroaromatic compounds act as bioreductive prodrugs, which are selectively activated in the hypoxic environment of tumors.
- Anti-inflammatory Agents: Certain nitro compounds can modulate inflammatory pathways.

It is important to note that these are general activities of the nitroaromatic class, and specific testing of **(2-Bromo-6-nitrophenyl)methanol** is required to determine its biological profile.

Experimental Protocols (Hypothetical)

As no specific experimental protocols for **(2-Bromo-6-nitrophenyl)methanol** were found, the following are hypothetical examples based on general laboratory procedures for the characterization of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the proton and carbon framework of the molecule.
- Instrumentation: 400 MHz NMR Spectrometer.
- Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Data Acquisition:
 - ^1H NMR: Acquire spectrum with a 45° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

- ^{13}C NMR: Acquire spectrum using a proton-decoupled pulse sequence with a 30° pulse angle, a relaxation delay of 5 seconds, and 1024 scans.
- Data Processing: Fourier transform the raw data, followed by phase and baseline correction. Reference the chemical shifts to the residual solvent peak.

Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern.
- Instrumentation: Mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source.
- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for ESI, or introduce directly for EI.
- Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
- Data Analysis: Identify the molecular ion peak ($[\text{M}]^+$ or $[\text{M}+\text{H}]^+$) and analyze the isotopic pattern for the presence of bromine ($^{79}\text{Br}/^{81}\text{Br}$ in an approximate 1:1 ratio).

Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.
- Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide, or analyze as a thin film from a solvent cast.
- Data Acquisition: Record the spectrum from 4000 to 400 cm^{-1} .
- Data Analysis: Identify characteristic absorption bands for O-H (alcohol), C-H (aromatic), N=O (nitro), and C-Br stretches.

Conclusion

(2-Bromo-6-nitrophenyl)methanol is a chemical compound with potential applications in research and development, particularly in medicinal chemistry and materials science, owing to

its functional groups. However, a comprehensive understanding of its properties and potential is currently limited by the lack of detailed, publicly available experimental data. Further research is necessary to elucidate its synthesis, characterize its properties with validated experimental data, and explore its biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 861106-91-4: (2-bromo-6-nitrophenyl)methanol [cymitquimica.com]
- 2. 2-Bromo-3-nitrobenzenemethanol | C7H6BrNO3 | CID 10728249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2-Bromo-6-nitrophenyl)methanol | 861106-91-4 [sigmaaldrich.com]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: (2-Bromo-6-nitrophenyl)methanol (CAS Number: 861106-91-4)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b151082#2-bromo-6-nitrophenyl-methanol-cas-number-861106-91-4-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com